Boc-MLF (TFA)
Overview
Description
Boc-MLF (TFA): tert-butoxycarbonyl-methionine-leucine-phenylalanine trifluoroacetate , is a peptide compound used primarily as an antagonist for formyl peptide receptors. These receptors are involved in various cellular processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-MLF (TFA) involves the sequential coupling of amino acids methionine, leucine, and phenylalanine, each protected by a tert-butoxycarbonyl group. The coupling reactions are typically carried out using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole in an organic solvent like dimethylformamide. The final product is then treated with trifluoroacetic acid to remove the tert-butoxycarbonyl protecting groups .
Industrial Production Methods: Industrial production of Boc-MLF (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the peptide. The use of high-performance liquid chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-MLF (TFA) undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of oxidized methionine residues can be achieved using reducing agents like dithiothreitol.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Boc-MLF (TFA) is widely used in scientific research due to its role as a formyl peptide receptor antagonist. Its applications include:
Chemistry: Studying peptide synthesis and modification.
Biology: Investigating cellular signaling pathways involving formyl peptide receptors.
Medicine: Exploring potential therapeutic uses in inflammatory diseases and immune response modulation.
Industry: Developing new peptide-based drugs and diagnostic tools
Mechanism of Action
Boc-MLF (TFA) exerts its effects by binding to formyl peptide receptors, thereby inhibiting their activation. This inhibition prevents the downstream signaling pathways that lead to inflammation and immune responses. The compound specifically targets formyl peptide receptor 1 and formyl peptide receptor like 1, blocking their interaction with natural ligands .
Comparison with Similar Compounds
Formyl-Met-Leu-Phe (fMLF): A natural ligand for formyl peptide receptors.
N-Formyl-Met-Leu-Phe-Lys (fMLFK): Another formyl peptide receptor ligand.
N-Formyl-Met-Leu-Phe-Lys-Phe (fMLFKF): A longer peptide with similar receptor binding properties.
Uniqueness: Boc-MLF (TFA) is unique due to its high specificity and potency as a formyl peptide receptor antagonist. Unlike natural ligands, it does not activate the receptor but rather inhibits its function, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O6S.C2HF3O2/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5;3-2(4,5)1(6)7/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32);(H,6,7)/t18-,19-,20-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLUTTVVCTBOW-HBSNOMOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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